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Compound of Interest

Compound Name: K118

Cat. No.: B608289 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of K118, a pan-

SHIP1/2 inhibitor, in mouse models of metabolic disease and cancer. The information is

intended to guide researchers in designing and executing preclinical studies to evaluate the

therapeutic potential of K118.

Introduction to K118
K118 is a small molecule inhibitor that targets both SH2-containing inositol 5'-phosphatase 1

(SHIP1) and SHIP2. These enzymes are critical negative regulators of the phosphoinositide 3-

kinase (PI3K)/Akt signaling pathway. By inhibiting SHIP1 and SHIP2, K118 leads to an

accumulation of phosphatidylinositol-3,4,5-trisphosphate (PIP3), resulting in the activation of

Akt and downstream signaling pathways. This modulation of the PI3K/Akt pathway has shown

therapeutic potential in various disease models, including metabolic disorders and cancer.

Mechanism of Action
K118's primary mechanism of action is the inhibition of SHIP1 and SHIP2. In the context of

metabolic disease, particularly diet-induced obesity, K118 has been shown to promote an anti-

inflammatory and immunosuppressive microenvironment within the visceral adipose tissue

(VAT). This is achieved by increasing the population of IL-4-producing eosinophils, which in

turn leads to the expansion of myeloid-derived suppressor cells (MDSCs) and the polarization
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of macrophages towards an anti-inflammatory M2 phenotype. This cellular remodeling

contributes to reduced inflammation, improved glucose homeostasis, and weight loss.

In oncology, the inhibition of SHIP1 and SHIP2 by K118 is being explored as a therapeutic

strategy. Many cancer cells exhibit upregulated PI3K/Akt signaling for survival and proliferation.

While SHIPs are traditionally considered tumor suppressors due to their role in downregulating

this pathway, pan-SHIP1/2 inhibitors like K118 have demonstrated efficacy in killing various

cancer cells in vitro, including chronic lymphocytic leukemia (CLL) cells. The rationale is that

some cancers may utilize both SHIP paralogs to promote survival, and pan-inhibition can be an

effective therapeutic approach.

Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of K118 in mouse

models based on published studies.

Table 1: In Vivo Dosage and Administration of K118 in a Diet-Induced Obesity Mouse Model

Parameter Value Reference

Mouse Strain C57BL/6 [1][2]

Disease Model
High-Fat Diet (HFD)-Induced

Obesity
[1][2]

Dosage 10 mg/kg body weight [1][2][3]

Route of Administration Intraperitoneal (i.p.) injection [2]

Dosing Frequency Twice per week [1][2][3]

Treatment Duration 4 weeks [1][3][4]

Vehicle Water [2]

Reported Efficacy

Significant reduction in body

weight and fat content,

improved glucose control and

insulin sensitivity.

[1][4]
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Table 2: Proposed In Vivo Protocol for K118 in a Cancer Xenograft Mouse Model

Parameter
Recommended Starting
Point

Notes

Mouse Strain
Immunocompromised (e.g.,

NOD/SCID, NSG)

To allow for the engraftment of

human cancer cells.

Disease Model
Subcutaneous or orthotopic

xenograft

Dependent on the cancer type

being studied.

Dosage

Dose-escalation study

recommended (e.g., 5, 10, 20

mg/kg)

As the optimal anti-cancer

dose in vivo has not been

established, a dose-finding

study is critical. The 10 mg/kg

dose from obesity studies can

be a starting point.

Route of Administration Intraperitoneal (i.p.) injection
A common and effective route

for preclinical studies.

Dosing Frequency
Every 2-3 days or twice per

week

To maintain therapeutic drug

levels.

Treatment Duration
3-6 weeks, or until tumor

burden endpoints are reached

Dependent on tumor growth

rate and study objectives.

Vehicle

Water or a formulation with

solubilizing agents (e.g.,

DMSO, PEG)

The aqueous solubility of K118

should be considered. A

formulation study may be

necessary.

Efficacy Readouts

Tumor volume, animal survival,

biomarker analysis (e.g., p-Akt

in tumor tissue)

To assess anti-tumor activity

and target engagement.

Experimental Protocols
Protocol for K118 Administration in a Diet-Induced
Obesity Mouse Model
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This protocol is based on established studies demonstrating the efficacy of K118 in reversing

diet-induced obesity and metabolic syndrome in mice.[1][2]

Materials:

K118 compound

Sterile water for injection

C57BL/6 mice (male, 8-10 weeks old)

High-fat diet (HFD; e.g., 60% kcal from fat)

Standard chow diet

Insulin syringes (28-30 gauge)

Animal balance

Equipment for metabolic analysis (e.g., glucose meter, insulin ELISA kit)

Procedure:

Induction of Obesity:

Acclimatize mice for at least one week.

Feed mice an HFD ad libitum for 8-12 weeks to induce obesity. A control group should be

maintained on a standard chow diet.

Monitor body weight weekly.

Preparation of K118 Solution:

Prepare a stock solution of K118 in sterile water. For a 10 mg/kg dose in a 25g mouse

(requiring 0.25 mg), a 2.5 mg/mL stock solution would allow for a 100 µL injection volume.

Ensure the solution is well-dissolved. Gentle warming or sonication may be used if

necessary, but stability under these conditions should be verified.
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Prepare fresh dosing solutions on each day of administration.

K118 Administration:

After the obesity induction period, randomize the HFD-fed mice into two groups: Vehicle

control and K118 treatment.

Weigh each mouse to calculate the precise dose of K118.

Administer K118 (10 mg/kg) or an equivalent volume of sterile water (vehicle) via

intraperitoneal (i.p.) injection.

Perform injections twice a week (e.g., Monday and Thursday) for 4 weeks.

Monitoring and Analysis:

Monitor body weight and food intake regularly (e.g., twice weekly).

Perform glucose and insulin tolerance tests at baseline and at the end of the treatment

period to assess metabolic function.

At the end of the study, euthanize mice and collect blood and tissues (e.g., visceral

adipose tissue, liver) for further analysis (e.g., histology, flow cytometry for immune cell

populations, gene expression analysis).

Proposed Protocol for K118 in a Cancer Xenograft
Mouse Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of K118. It is

essential to optimize the dosage and treatment schedule for each specific cancer model.

Materials:

K118 compound

Appropriate vehicle (e.g., sterile water, or a solution containing DMSO, PEG300, and Tween

80 for less soluble compounds)
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Immunocompromised mice (e.g., NOD/SCID, NSG)

Human cancer cell line of interest

Matrigel (optional, for subcutaneous injection)

Sterile syringes and needles

Calipers for tumor measurement

Anesthesia for animal procedures

Procedure:

Tumor Cell Implantation:

Culture the chosen human cancer cell line under standard conditions.

Harvest and resuspend the cells in a sterile medium, potentially mixed with Matrigel, at the

desired concentration (e.g., 1-10 x 10^6 cells per injection).

Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.

For orthotopic models, follow established surgical procedures for implantation into the

target organ.

Dose-Finding and Efficacy Study:

Once tumors are palpable and have reached a predetermined size (e.g., 100-150 mm³),

randomize the mice into treatment groups.

Initial Dose-Escalation Study (Recommended):

Establish at least three dose levels of K118 (e.g., 5, 10, and 20 mg/kg) and a vehicle

control group.

Administer K118 via i.p. injection at a frequency of every 2-3 days.

Monitor for signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
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Based on the toxicity and preliminary efficacy data, select the maximum tolerated dose

(MTD) or an optimal effective dose for subsequent efficacy studies.

Efficacy Study:

Use the selected dose of K118 and a vehicle control.

Administer the treatment as determined in the dose-finding study for a period of 3-6

weeks.

Monitoring and Analysis:

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(e.g., Volume = 0.5 x Length x Width²).

Monitor animal body weight and overall health throughout the study.

At the end of the study, euthanize the mice and excise the tumors.

Tumor tissue can be used for various analyses, including histology (H&E staining),

immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like

cleaved caspase-3), and Western blotting to assess target engagement (e.g.,

phosphorylation of Akt).

Safety and Toxicology
In published studies using K118 in mouse models of obesity at a dose of 10 mg/kg twice

weekly, no life-threatening toxicity has been observed.[5] Specifically, K118-treated mice did

not exhibit wasting, and their lean mass was maintained.[6] Furthermore, no harmful side

effects were observed in the lung, small intestine, or other organs, and bone mineral density

was not affected.[6] However, when exploring new disease models, especially in the context of

cancer where higher doses or more frequent administration might be required, it is crucial to

conduct thorough toxicity assessments.
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Caption: K118 inhibits SHIP1/2, leading to increased p-AKT and downstream effects.
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Caption: Workflow for K118 in a diet-induced obesity mouse model.
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Caption: Proposed workflow for K118 in a cancer xenograft mouse model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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